
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol
概要
説明
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the 2,4,4-trimethylpentan-2-yl group adds significant steric hindrance, influencing its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Introduction of the Alkyl Group: The 2,4,4-trimethylpentan-2-yl group can be introduced via Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactions: using continuous flow reactors to ensure efficient mixing and heat transfer.
Automated alkylation processes: to introduce the bulky alkyl group with high precision.
Purification steps: such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Hydrogenated benzoxazole derivatives.
Substitution: Halogenated benzoxazole compounds.
科学的研究の応用
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: Can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
Similar Compounds
2-Methylbenzoxazole: Lacks the bulky alkyl group, resulting in different reactivity and applications.
6-(2,4,4-Trimethylpentan-2-yl)-1,3-benzoxazol-5-ol: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is unique due to the combination of the benzoxazole ring and the bulky alkyl group, which imparts distinct steric and electronic properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-17-12-8-13(18)11(7-14(12)19-10)16(5,6)9-15(2,3)4/h7-8,18H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLOZPBUPNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)O)C(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604224 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86725-93-1 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


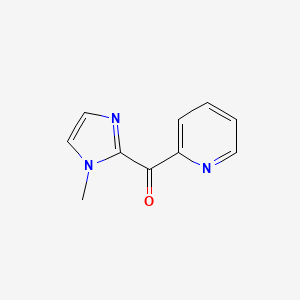
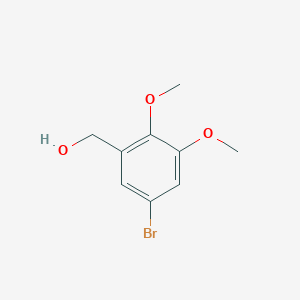
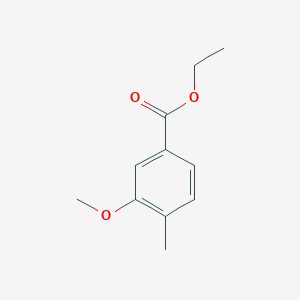
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)
![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)
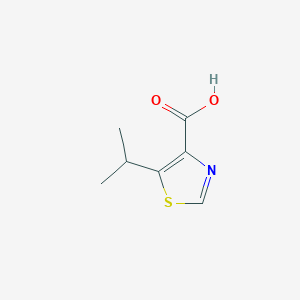

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole](/img/structure/B3359579.png)

![4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)
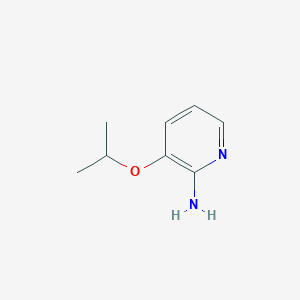

![8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine](/img/structure/B3359616.png)

